Chemical structure and properties of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate
Chemical structure and properties of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is one of constant evolution, where the discovery and development of novel molecular scaffolds are paramount to addressing unmet medical needs. Within this dynamic field, heterocyclic compounds, particularly those containing the benzofuran moiety, have garnered significant attention for their diverse and potent biological activities. This guide focuses on a specific, yet highly promising molecule: Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate. As a Senior Application Scientist, it is my intention to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, thereby empowering researchers in their quest for innovative therapeutics.
Introduction to a Privileged Scaffold
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate (CAS Number: 313400-56-5) is a synthetic organic compound that has emerged as a valuable building block in the synthesis of complex molecules with therapeutic potential.[1] Its structure is characterized by a central benzofuran core, a fused bicyclic system consisting of a benzene ring fused to a furan ring. Key to its reactivity and biological interactions are the substituents at the 2 and 3 positions of the furan ring: a 3-amino group and a 2-(4-methoxy-4-oxobutanoyl) group.
The 3-aminobenzofuran scaffold is a recognized "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, a consequence of its rigid, planar aromatic system and the presence of a hydrogen-bond-donating amino group.[1] These structural features enable it to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking with the active sites of enzymes and receptors.[1]
This unique combination of structural motifs has positioned Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate as a precursor and key intermediate in the development of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.
| Property | Value | Source |
| IUPAC Name | Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate | - |
| CAS Number | 313400-56-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | Not explicitly documented; likely a solid at room temperature | Inferred |
| Melting Point | Not explicitly documented | - |
| Solubility | Not explicitly documented | - |
| pKa | Not explicitly documented | - |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The most plausible synthetic route involves two key transformations:
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Formation of the 3-Aminobenzofuran-2-yl Ketone Core: This is typically achieved through a condensation and cyclization reaction.
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Esterification: The subsequent conversion of a carboxylic acid intermediate to the final methyl ester.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on analogous reactions. It is intended as a starting point for experimental design and will require optimization.
Step 1: Synthesis of 4-(3-Aminobenzofuran-2-yl)-4-oxobutanoic acid (CAS 350511-87-4)
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Rationale: This step likely proceeds via an initial acylation of the phenoxide of 2-hydroxybenzonitrile with a succinic acid derivative, followed by an intramolecular cyclization. The use of a strong, non-nucleophilic base is crucial to deprotonate the phenol without competing in the acylation.
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Protocol:
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To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
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Cool the reaction mixture back to 0 °C and add a solution of methyl 4-chloro-4-oxobutanoate (1.0 eq) in the same anhydrous solvent dropwise.
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Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and quench with water.
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Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Synthesis of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate
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Rationale: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the ester product.
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Protocol:
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Suspend 4-(3-aminobenzofuran-2-yl)-4-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol.
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Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension at 0 °C.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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Structural Elucidation and Spectroscopic Analysis
While specific, published spectra for Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate are not available, the expected spectroscopic data can be predicted based on its structure. Experimental determination of these data is essential for unambiguous structure confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the benzofuran ring system, a singlet for the amino protons (which may be broad), a singlet for the methyl ester protons, and two sets of methylene protons from the butanoate chain, likely appearing as triplets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal signals for all 14 carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester, the aromatic carbons of the benzofuran core, the methyl carbon of the ester, and the two methylene carbons of the butanoate chain.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ketone and the ester, and C-O stretching of the furan ring and the ester.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns would likely involve cleavage of the butanoate side chain.
Potential Applications in Drug Discovery and Development
The true value of a molecule like Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate lies in its potential as a starting point for the synthesis of biologically active compounds. The 3-aminobenzofuran scaffold is a recurring motif in compounds designed to target a variety of diseases.
Neurodegenerative Diseases, particularly Alzheimer's Disease
A significant body of research has focused on 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[1] These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.
Furthermore, some derivatives of the 3-aminobenzofuran scaffold have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark pathological feature of Alzheimer's disease.[1] The dual action of cholinesterase inhibition and anti-Aβ aggregation makes this class of compounds particularly attractive for the development of disease-modifying therapies.
Oncology
The 3-aminobenzofuran core is also a key component in the synthesis of analogues of proximicins, a class of natural products with antiproliferative activity.[1] Research has indicated that certain aminobenzofuran-containing compounds exhibit potent cytotoxic effects against various cancer cell lines, including glioblastoma.[1] The mechanism of action is thought to involve the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion and Future Outlook
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate represents a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. Its value lies not only in its own potential biological activity but more so in its role as a versatile synthetic intermediate. The 3-aminobenzofuran scaffold it contains is a proven pharmacophore, offering a solid foundation for the development of novel therapeutics targeting complex diseases such as Alzheimer's and cancer.
Future research efforts should focus on several key areas:
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Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a critical first step to enable broader research.
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Library Synthesis and Screening: The amenability of the 3-amino group to further functionalization makes this compound an ideal starting point for the creation of a library of derivatives. High-throughput screening of such a library against a panel of biological targets could uncover novel lead compounds.
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In-depth Biological Evaluation: For derivatives that show promising activity, comprehensive in vitro and in vivo studies are necessary to elucidate their mechanisms of action, pharmacokinetic profiles, and therapeutic efficacy.
